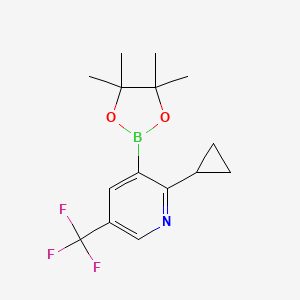
2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a dioxaborolane ring attached to a pyridine ring. It is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Boronic Ester Formation: The dioxaborolane ring is introduced through the reaction of the pyridine derivative with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can occur at the pyridine ring or the trifluoromethyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on target proteins, leading to changes in their activity. The trifluoromethyl group and boronic ester moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethyl group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine: Lacks the cyclopropyl group.
2-Cyclopropyl-5-(trifluoromethyl)pyridine: Lacks the boronic ester moiety.
Uniqueness
The presence of all three functional groups (cyclopropyl, trifluoromethyl, and dioxaborolane) in 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine makes it unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H19BF3NO2 |
|---|---|
Poids moléculaire |
313.12 g/mol |
Nom IUPAC |
2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-10(15(17,18)19)8-20-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Clé InChI |
FYOWNUTXYOZGRC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
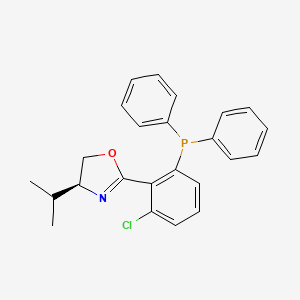
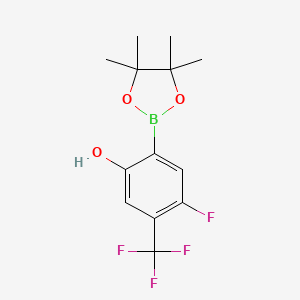
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
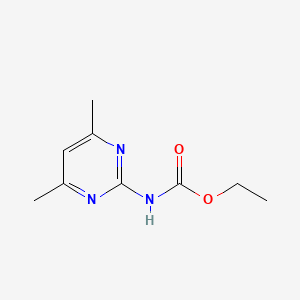
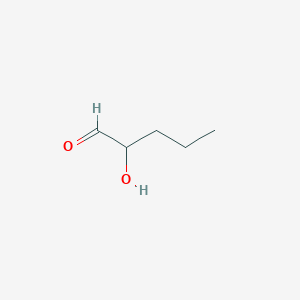
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
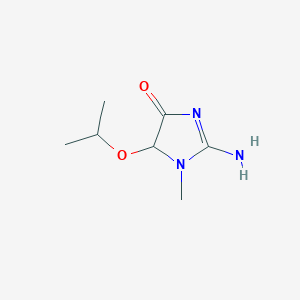
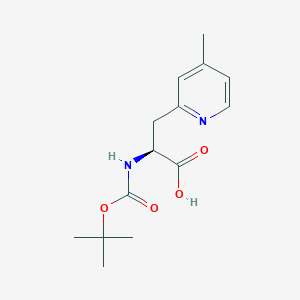
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
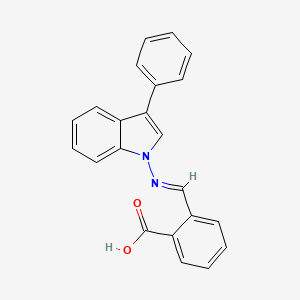
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)

